An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride
An In-depth Technical Guide to 2-Bromo-2-phenylacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-2-phenylacetyl chloride (CAS No: 19078-72-9), a reactive chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis, reactivity, handling protocols, and applications, offering a critical resource for professionals in the field.
Core Chemical and Physical Properties
2-Bromo-2-phenylacetyl chloride, also known as α-Bromophenylacetyl chloride, is a halogenated acyl chloride. Its bifunctional nature, containing both a reactive acid chloride and a benzylic bromide, makes it a versatile building block for introducing the 2-bromo-2-phenylacetyl moiety into a wide range of molecules.
Table 1: Chemical and Physical Data for 2-Bromo-2-phenylacetyl chloride
| Property | Value | Source(s) |
| CAS Number | 19078-72-9 | [1][2] |
| Molecular Formula | C₈H₆BrClO | [1][2][3] |
| Molecular Weight | 233.49 g/mol | [1][2] |
| IUPAC Name | 2-bromo-2-phenylacetyl chloride | [1] |
| Synonyms | α-Bromophenylacetyl chloride, Benzeneacetyl chloride, α-bromo- | [1][2] |
| Appearance | Colorless volatile liquid with a strong odor. | [4] |
| Boiling Point | Not available (likely decomposes) | [2][3] |
| Melting Point | Not available | [2][3] |
| Storage Conditions | 2-8°C, in a dry, cool, and well-ventilated place. | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-2-phenylacetyl chloride typically proceeds in a two-step sequence starting from phenylacetic acid. The first step involves the α-bromination of the carboxylic acid, followed by the conversion of the resulting carboxylic acid to the acyl chloride.
Step 1: Synthesis of 2-Bromo-2-phenylacetic acid
A common method for the α-bromination of phenylacetic acid is a radical-initiated reaction using N-Bromosuccinimide (NBS).
Experimental Protocol:
-
To a dry, two-necked flask equipped with a reflux condenser, add 2-phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.[5]
-
Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (approx. 0.05 eq).[5]
-
Heat the reaction mixture to reflux (approx. 77°C) with constant stirring for 2-4 hours.[5]
-
Monitor the reaction progress by a suitable technique (e.g., ¹H NMR) until the starting material is consumed.[5]
-
After completion, cool the reaction to room temperature. The succinimide byproduct will precipitate.
-
Dilute the mixture with a non-polar solvent like hexane and filter to remove the solid.[5]
-
Remove the solvent from the filtrate under reduced pressure. The crude 2-bromo-2-phenylacetic acid can be purified by silica gel column chromatography.[5]
Step 2: Synthesis of 2-Bromo-2-phenylacetyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), place the purified 2-bromo-2-phenylacetic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (e.g., 2.0-4.0 eq).[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]
-
Heat the mixture to reflux for 1-2 hours.[6] The reaction is complete when gas evolution ceases.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[6][7]
-
The resulting crude 2-bromo-2-phenylacetyl chloride can be purified by vacuum distillation, although care must be taken due to its thermal lability.
Caption: Synthesis workflow for 2-Bromo-2-phenylacetyl chloride.
Chemical Reactivity and Applications
The high reactivity of the acyl chloride group makes this compound an excellent acylating agent. It readily reacts with a variety of nucleophiles to form esters, amides, and other carbonyl derivatives. This reactivity is central to its utility as an intermediate in organic synthesis.
Common Reactions:
-
With Alcohols: Forms phenylacetate esters.
-
With Amines: Forms phenylacetamides.
-
With Thiols: Forms phenylacetyl thioesters.
-
Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst.
The presence of the α-bromo group provides a second reactive site for nucleophilic substitution, further expanding its synthetic utility.
Caption: Reactions with various nucleophiles.
Applications in Drug Discovery
Halogenated organic compounds are of immense importance in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[8] Acyl chlorides are common intermediates for coupling reactions to build more complex molecular architectures. For instance, a related compound, 5-bromo-2-chlorobenzoyl chloride, is a key intermediate in the synthesis of dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[6] The reactivity of 2-Bromo-2-phenylacetyl chloride makes it a valuable precursor for generating libraries of compounds for screening in drug discovery programs, particularly for developing enzyme inhibitors or receptor ligands.[8]
Safety, Handling, and Storage
2-Bromo-2-phenylacetyl chloride is a hazardous and corrosive chemical that requires strict safety protocols.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Measure | Source(s) |
| Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. | [9] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. | |
| Reacts with water. | Keep away from moisture. Use CO₂, dry chemical, or dry sand for firefighting. | [4] |
| May be corrosive to metals. | Keep only in original, corrosion-resistant container. |
Handling Protocol:
-
All manipulations should be performed in a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Ground all equipment when transferring to prevent static discharge.[4]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[4]
Storage:
-
Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area designated for corrosives.[2][9]
-
Store away from incompatible materials and moisture.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides, phosgene, and hydrogen chloride gas.[9]
Caption: Role as a versatile synthetic intermediate.
References
- 1. 2-bromo-2-phenylacetyl chloride | 19078-72-9 | Buy Now [molport.com]
- 2. ALPHA-BROMOPHENYLACETYL CHLORIDE | CAS#:19078-72-9 | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
